molecular formula C18H17NO3 B2879003 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline CAS No. 860612-45-9

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Cat. No.: B2879003
CAS No.: 860612-45-9
M. Wt: 295.338
InChI Key: MOCVCMVEJBCIGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran . The reaction conditions often include the use of catalysts such as sodium carbonate to facilitate the process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially hydrogenated quinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Quinoline derivatives have shown promise in the treatment of various diseases, including malaria and cancer .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have been explored for their antimicrobial, antiviral, and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of materials for organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Uniqueness: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,8-dimethoxy-2-(4-methoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCVCMVEJBCIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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